

Navigating the Toxicological Landscape of Pyridine-Containing Methanesulfonates: A Technical Guide

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Compound of Interest

Compound Name:	<i>2-(Pyridin-2-yl)ethyl methanesulfonate</i>
CAS No.:	<i>138428-37-2</i>
Cat. No.:	<i>B161293</i>

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Abstract

Pyridine-containing methanesulfonates represent a class of compounds with diverse applications, particularly within the pharmaceutical industry as salts of active pharmaceutical ingredients (APIs). However, their chemical structure, which combines a pyridine moiety with a methanesulfonate group, raises significant toxicological concerns. The methanesulfonate ester is a well-established DNA alkylating agent, posing a risk of genotoxicity and carcinogenicity. This guide provides an in-depth analysis of the potential hazards and toxicity associated with these compounds, offering a framework for risk assessment and management throughout the drug development lifecycle. We will explore the mechanisms of toxicity, detail essential experimental protocols for hazard identification, and discuss control strategies to ensure the safety of pharmaceutical products.

Introduction: The Duality of Pyridine-Containing Methanesulfonates

Pyridine and its derivatives are fundamental heterocyclic compounds widely utilized as solvents and intermediates in the synthesis of pharmaceuticals, agrochemicals, and other industrial products.[1][2] Methanesulfonic acid is frequently employed in the final stages of drug manufacturing to form stable, crystalline salts of basic drug molecules, enhancing their solubility and bioavailability. The combination of a pyridine-containing active molecule with methanesulfonic acid can, under certain conditions, lead to the formation of pyridine-containing methanesulfonate esters.

While the salt formation is intentional and beneficial, the potential for the formation of the corresponding ester as a genotoxic impurity is a critical safety concern.[3][4] The electrophilic nature of the methyl group on the methanesulfonate moiety makes it a potent alkylating agent, capable of reacting with nucleophilic sites on DNA.[3][5] This covalent modification of genetic material can lead to mutations and, potentially, cancer.[6]

This guide will dissect the toxicological profile of this chemical class, moving from the fundamental principles of their reactivity to the practical steps required for their assessment and control.

The Core Hazard: Genotoxicity of the Methanesulfonate Group

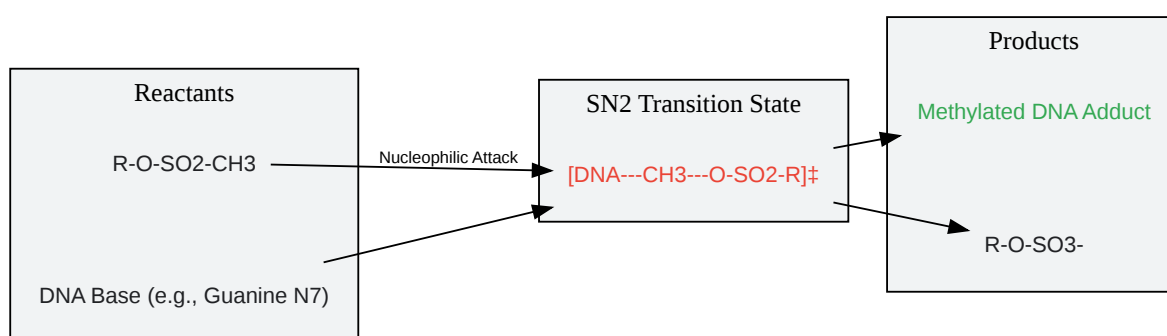
The primary toxicological concern with pyridine-containing methanesulfonates stems from the inherent reactivity of the methanesulfonate (mesylate) group. This concern is not unique to pyridine-containing compounds but applies to all alkyl and aryl methanesulfonates.

Mechanism of DNA Alkylation

Methanesulfonate esters are direct-acting alkylating agents.[3][5] The carbon atom of the methyl group is electrophilic and susceptible to nucleophilic attack by atoms within the DNA molecule, primarily the N7 position of guanine and the N3 position of adenine.[7] This reaction, typically proceeding through an SN2 mechanism, results in the formation of a covalent bond between the methyl group and the DNA base, forming DNA adducts.[3]

These DNA adducts can disrupt the normal processes of DNA replication and transcription. If not repaired by cellular DNA repair mechanisms, they can lead to mispairing of bases during replication, resulting in point mutations.[7] An accumulation of such genetic damage can initiate the process of carcinogenesis.

Diagram: Mechanism of DNA Alkylation by a Methanesulfonate Ester



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Caption: SN2 mechanism of DNA alkylation by a methanesulfonate ester.

Regulatory Landscape and Threshold of Toxicological Concern (TTC)

Due to their genotoxic potential, regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent controls for methanesulfonate impurities in pharmaceutical products.[8][9] The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.[6]

For genotoxic impurities with sufficient evidence for their mutagenicity, the concept of the Threshold of Toxicological Concern (TTC) is applied. The TTC for a lifetime exposure to a genotoxic impurity is 1.5 μ g/day.[6][8] This value represents an acceptable cancer risk of 1 in

100,000. Consequently, the allowable limit of a methanesulfonate impurity in a drug substance is calculated based on the maximum daily dose of the drug.

The Influence of the Pyridine Moiety

While the methanesulfonate group is the primary driver of genotoxicity, the pyridine ring can influence the overall toxicological profile of the molecule.

General Toxicity of Pyridine

Pyridine itself is a hazardous substance. Acute exposure to high concentrations of pyridine vapor can cause irritation of the eyes, nose, and throat, as well as neurological effects such as headache, dizziness, and drowsiness.[2][10] Ingestion can lead to gastrointestinal distress.[2] Chronic exposure to pyridine has been associated with liver and kidney damage in animal studies.[1][2][11] The International Agency for Research on Cancer (IARC) has classified pyridine as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans, based on sufficient evidence in experimental animals.[10]

Modulation of Reactivity and Bioavailability

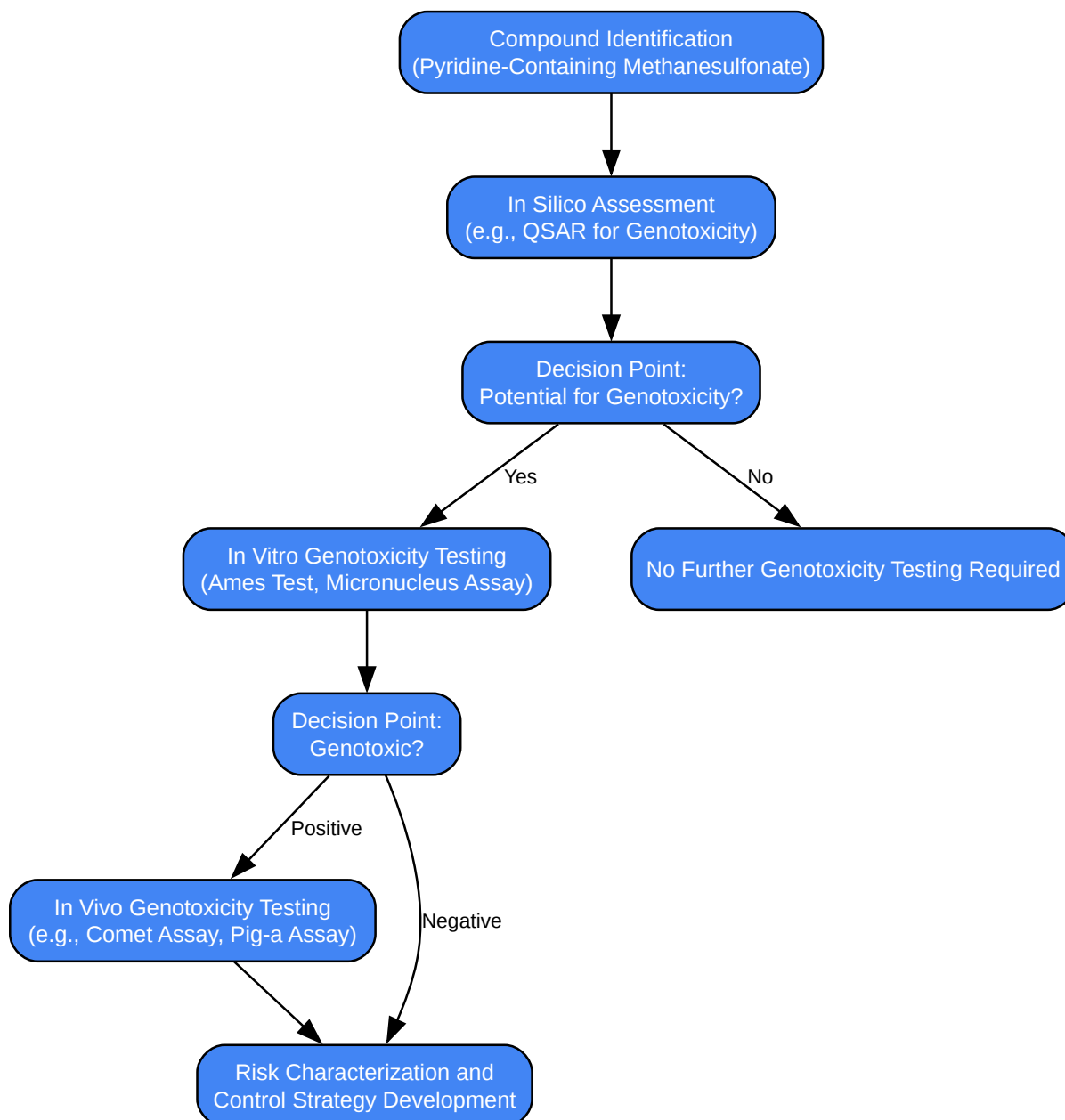
The presence of the pyridine ring can influence the chemical and physical properties of the methanesulfonate compound. The electronic properties of the pyridine ring, including the presence of various substituents, can affect the electrophilicity of the methanesulfonate group, although this effect is generally considered to be minor compared to the inherent reactivity of the ester.

More significantly, the overall physicochemical properties of the pyridine-containing methanesulfonate, such as its solubility, lipophilicity, and metabolic stability, will be influenced by the pyridine moiety. These factors can impact the absorption, distribution, metabolism, and excretion (ADME) of the compound, ultimately affecting its bioavailability and potential to reach and interact with DNA in target tissues.

Hazard Identification and Risk Assessment: A Step-by-Step Approach

A thorough and systematic approach is essential for evaluating the potential hazards of pyridine-containing methanesulfonates.

Diagram: Workflow for Hazard and Risk Assessment



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Caption: A stepwise workflow for the hazard and risk assessment of pyridine-containing methanesulfonates.

In Silico Assessment

The initial step in hazard identification often involves computational (in silico) methods. Quantitative Structure-Activity Relationship (QSAR) models can be used to predict the genotoxic potential of a compound based on its chemical structure. The presence of a methanesulfonate ester functional group is a well-known structural alert for genotoxicity, and QSAR models will almost certainly flag these compounds as potentially mutagenic.

In Vitro Genotoxicity Assays

Experimental testing is mandatory to confirm the genotoxic potential. A standard battery of in vitro genotoxicity tests is typically performed.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)

Objective: To assess the mutagenic potential of a pyridine-containing methanesulfonate by its ability to induce reverse mutations in histidine-dependent strains of *Salmonella typhimurium* and tryptophan-dependent *Escherichia coli*.

Methodology:

- **Strain Selection:** Utilize a panel of bacterial strains (e.g., *S. typhimurium* TA98, TA100, TA1535, TA1537, and *E. coli* WP2 *uvrA*) that are sensitive to different types of mutagens.
- **Metabolic Activation:** Conduct the assay both in the absence and presence of a mammalian metabolic activation system (S9 mix), typically derived from the livers of rats induced with Aroclor 1254 or phenobarbital/ β -naphthoflavone. This is crucial as some compounds may become genotoxic only after metabolism.
- **Dose Range Finding:** Perform a preliminary toxicity test to determine a suitable range of concentrations that are not overly cytotoxic to the bacterial strains.
- **Main Experiment (Plate Incorporation Method):** a. Prepare serial dilutions of the test compound. b. To molten top agar, add the bacterial culture, the test compound solution, and

either S9 mix or a buffer control. c. Pour the mixture onto minimal glucose agar plates. d. Incubate the plates at 37°C for 48-72 hours.

- Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control, and this increase exceeds a pre-defined threshold (e.g., a two-fold increase).[12]
- Controls: Include a vehicle control (e.g., DMSO) and known positive controls for each bacterial strain, both with and without S9 activation (e.g., methyl methanesulfonate as a direct-acting mutagen).[13]

Experimental Protocol: In Vitro Micronucleus Test

Objective: To detect the potential of a pyridine-containing methanesulfonate to induce chromosomal damage in mammalian cells.

Methodology:

- Cell Line Selection: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO), Chinese Hamster Lung (V79), or human peripheral blood lymphocytes.
- Treatment: Expose the cells to a range of concentrations of the test compound for a defined period (e.g., 3-6 hours with S9 activation, or a full cell cycle without).
- Cytochalasin B Treatment: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.
- Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).
- Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. Micronuclei are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that have not been incorporated into the daughter nuclei during mitosis.

- **Cytotoxicity Assessment:** Concurrently assess cytotoxicity using measures such as the Cytochalasin B Proliferation Index (CBPI) or Relative Population Doubling (RPD).
- **Data Analysis:** A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
- **Controls:** Include a vehicle control and positive controls (e.g., mitomycin C without S9, cyclophosphamide with S9).

In Vivo Genotoxicity Assays

If a compound is positive in in vitro genotoxicity assays, in vivo testing may be necessary to assess its genotoxic potential in a whole animal system, which incorporates ADME properties.

Experimental Protocol: In Vivo Comet Assay (Single Cell Gel Electrophoresis)

Objective: To detect DNA strand breaks in individual cells from animals treated with a pyridine-containing methanesulfonate.[\[14\]](#)

Methodology:

- **Animal Model:** Typically, rats or mice are used.
- **Dosing:** Administer the test compound to the animals via a relevant route of exposure (e.g., oral gavage, intravenous injection).
- **Tissue Collection:** At selected time points after dosing, collect target tissues of interest (e.g., liver, bone marrow, or other organs showing toxicity).
- **Cell Isolation and Embedding:** Isolate single cells from the tissues and embed them in a thin layer of agarose on a microscope slide.
- **Lysis:** Lyse the cells with a detergent solution to remove cell membranes and cytoplasm, leaving the nuclear DNA.
- **Alkaline Unwinding and Electrophoresis:** Expose the slides to an alkaline buffer to unwind the DNA and then subject them to electrophoresis. Damaged DNA (containing strand breaks) will migrate out of the nucleus towards the anode, forming a "comet tail."

- **Staining and Visualization:** Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.
- **Image Analysis:** Quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment.[\[14\]](#)
- **Data Analysis:** A statistically significant, dose-dependent increase in DNA damage in the treated groups compared to the control group indicates a genotoxic effect.
- **Controls:** Include a vehicle control and a positive control (e.g., ethyl methanesulfonate).

Quantitative Data Summary

The following table summarizes typical genotoxicity data for a model methanesulfonate compound, methyl methanesulfonate (MMS), to provide a reference for the expected level of activity.

Assay	Test System	Concentration/ Dose	Result	Reference
Ames Test	S. typhimurium	Dose-dependent	Positive	[15]
In Vitro Micronucleus	Mouse Lymphoma L5178Y cells	Not specified	Positive	[12]
In Vivo Comet Assay	Allium cepa root cells	$\geq 100 \mu\text{M}$	Positive	[14]
Cytotoxicity (EC50)	Yeast-based assay	7.5 mg/L	-	[15]

Control Strategies in Pharmaceutical Development

Given the significant hazard posed by pyridine-containing methanesulfonates, robust control strategies are essential throughout the drug development and manufacturing process.

Process Chemistry and Control

The formation of methanesulfonate esters typically occurs through the reaction of methanesulfonic acid with residual alcohols (e.g., methanol, ethanol) used as solvents, particularly in the absence of water.[3][4][16] Control strategies should focus on minimizing the potential for this reaction.

- **Solvent Selection:** Where possible, avoid the use of lower alcohols in the final crystallization steps where methanesulfonic acid is used.
- **Control of Stoichiometry:** Use a slight excess of the basic API to ensure that all the methanesulfonic acid is consumed in the salt formation.[16][17]
- **Water Content:** The presence of water can suppress the formation of methanesulfonate esters by competing for the protonated alcohol and by promoting the hydrolysis of any ester that does form.[16]
- **Temperature and Time:** Conduct the salt formation at the lowest practical temperature and for the minimum time necessary.[16]

Analytical Method Development and Validation

Sensitive and specific analytical methods are required to detect and quantify pyridine-containing methanesulfonate impurities at levels relevant to the TTC.

- **Techniques:** Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and powerful techniques for the trace-level analysis of these impurities.[18]
- **Method Validation:** The analytical method must be fully validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and sensitivity (limit of detection and limit of quantitation).[18]

Specification Setting

Based on the TTC and the maximum daily dose of the API, a specification for the pyridine-containing methanesulfonate impurity must be established. For a drug with a maximum daily dose of 100 mg, the limit for a genotoxic impurity would be 15 ppm (1.5 μ g/100 mg).[8]

Conclusion

Pyridine-containing methanesulfonates present a significant toxicological challenge, primarily due to the genotoxic and potentially carcinogenic nature of the methanesulfonate ester group. A comprehensive understanding of their mechanism of toxicity, coupled with a rigorous and systematic approach to hazard identification and risk assessment, is paramount for ensuring patient safety. By implementing robust control strategies in process chemistry and employing sensitive analytical methods, the risks associated with these potent impurities can be effectively managed, allowing for the safe development and use of essential medicines.

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